molecular formula C22H29N5O B11360204 N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B11360204
M. Wt: 379.5 g/mol
InChI Key: QEBWPYPBUJSDCG-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and pyrimidine derivatives. The synthesis may involve:

    N-alkylation: Reacting piperidine with benzyl halides in the presence of a base to form N-benzylpiperidine.

    Amidation: Coupling the N-benzylpiperidine with pyrimidine-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channels to affect cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the pyrimidine ring in This compound may confer unique biological activities compared to other piperidine derivatives.
  • Its specific substitution pattern may result in distinct pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-pyrimidin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C22H29N5O/c28-21(19-7-15-27(16-8-19)22-23-11-4-12-24-22)25-20-9-13-26(14-10-20)17-18-5-2-1-3-6-18/h1-6,11-12,19-20H,7-10,13-17H2,(H,25,28)

InChI Key

QEBWPYPBUJSDCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=NC=CC=N4

Origin of Product

United States

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